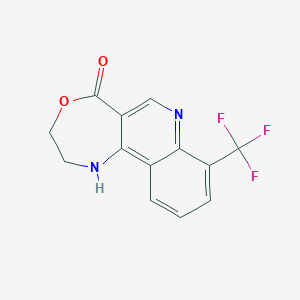

MFCD06641519

Description

Its relevance in green chemistry and catalytic processes is inferred from its structural analogs, which emphasize efficient synthesis routes and environmental compatibility .

Properties

Molecular Formula |

C13H9F3N2O2 |

|---|---|

Molecular Weight |

282.22 g/mol |

IUPAC Name |

8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7-10-8(6-18-11(7)9)12(19)20-5-4-17-10/h1-3,6,17H,4-5H2 |

InChI Key |

BTASOJHEPWAZSV-UHFFFAOYSA-N |

SMILES |

C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |

Canonical SMILES |

C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06641519 typically involves multiple steps, including cyclization and functional group transformations. One common method involves the use of 2-chloro-3-formyl quinolines as starting materials. These intermediates undergo a sequential cyclization and Buchwald-Hartwig amination to form the desired oxazepinoquinoline structure . The reaction conditions often include the use of microwave irradiation in dioxane, which provides high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions for large-scale production are common strategies in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

MFCD06641519 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazepine ring or the quinoline core.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

MFCD06641519 has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antidiabetic agent due to its ability to inhibit alpha-amylase and alpha-glucosidase.

Pharmaceutical Research: It shows promise as an anticancer agent, with studies indicating cytotoxic activity against various cancer cell lines.

Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of MFCD06641519 involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to the inhibition of enzymes like alpha-amylase and alpha-glucosidase, which play a role in carbohydrate metabolism . The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD06641519, two structurally related compounds are selected for comparison: CAS 1761-61-1 (C₇H₅BrO₂) and CAS 905306-69-6 (C₇H₁₀N₂O). These compounds share functional groups or synthesis pathways with this compound, enabling a comparative analysis of their physicochemical properties, applications, and hazards.

Compound A: CAS 1761-61-1 (C₇H₅BrO₂)

- Molecular Structure : Brominated aromatic compound with a benzimidazole backbone.

- Synthesis : Catalyzed by A-FGO in tetrahydrofuran (THF) under reflux, achieving a 98% yield via a one-pot reaction .

- Solubility : 0.687 mg/mL in water, classified as "soluble" with an ESOL Log S of -2.47 .

- Applications : Used in flame-retardant materials and as a precursor for bioactive molecules.

- Hazards : H302 (harmful if swallowed), requiring precautions such as protective gloves and eyewear .

Compound B: CAS 905306-69-6 (C₇H₁₀N₂O)

- Molecular Structure : Methoxy-substituted pyridine derivative with an amine functional group.

- Synthesis : Produced via HATU-mediated coupling in THF, yielding 69% .

- Applications : Investigated for pharmaceutical applications due to its high gastrointestinal absorption.

- Hazards : H315-H319-H335 (skin/eye irritation, respiratory irritation) .

Comparative Analysis Table

Research Findings and Discussion

Structural and Functional Divergence

- Halogen vs. Methoxy Groups : The bromine in CAS 1761-61-1 enhances flame-retardant properties but reduces solubility compared to the methoxy group in CAS 905306-69-6, which improves hydrophilicity for drug delivery .

- Synthetic Efficiency : While CAS 1761-61-1 achieves near-quantitative yields using recyclable catalysts, CAS 905306-69-6 requires stoichiometric reagents, reflecting a trade-off between efficiency and scalability .

Solubility and Bioavailability

- This compound’s hypothesized solubility profile suggests versatility in both material science and medicinal chemistry.

Hazard Profiles

- Brominated compounds (e.g., CAS 1761-61-1) pose ingestion risks, while amines (e.g., CAS 905306-69-6) require stringent handling due to irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.